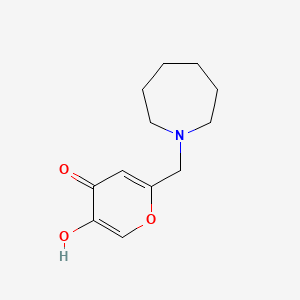![molecular formula C18H29NO3S B12118465 {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12118465.png)
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine is a complex organic compound that features both aromatic and aliphatic components This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with ethoxy and methylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine typically involves multiple steps, starting with the preparation of the aromatic sulfonyl chloride intermediate. This intermediate is then reacted with 2-methylcyclohexylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Wirkmechanismus
The mechanism of action of {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic and aliphatic components of the molecule contribute to its overall binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[4-Methoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine
- {[4-Ethoxy-3-(methylpropyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine
- {[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-ethylcyclohexyl)amine
Uniqueness
{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine is unique due to its specific substitution pattern on the aromatic ring and the presence of the 2-methylcyclohexylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C18H29NO3S |
|---|---|
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
4-ethoxy-N-(2-methylcyclohexyl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H29NO3S/c1-5-22-18-11-10-15(12-16(18)13(2)3)23(20,21)19-17-9-7-6-8-14(17)4/h10-14,17,19H,5-9H2,1-4H3 |
InChI-Schlüssel |
JOACTTDMLJGZNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-methylphenyl)sulfonyl]-1-[3-(morpholin-4-yl)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12118422.png)

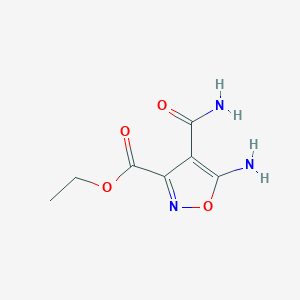
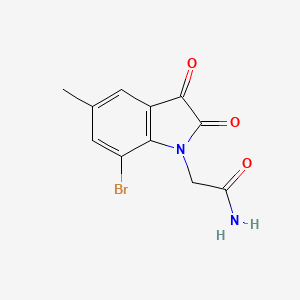
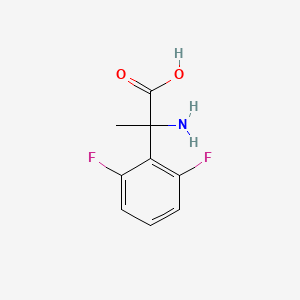
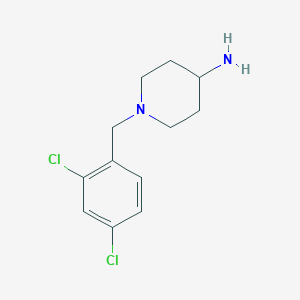
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)

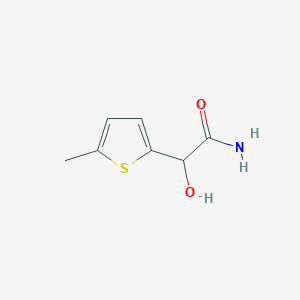
![6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12118470.png)
